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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies applicable to
2-Amino-6-methylbenzonitrile. While direct comprehensive theoretical studies on this specific
molecule are not extensively published, this paper synthesizes data from closely related
analogs and established computational methodologies to offer a robust predictive framework.
This document details the molecular structure, spectroscopic characteristics, and electronic
properties, serving as a foundational resource for further research and development.

Introduction

2-Amino-6-methylbenzonitrile is an aromatic organic compound featuring amino, methyl, and
cyano functional groups attached to a benzene ring. This substitution pattern makes it an
interesting candidate for applications in medicinal chemistry and materials science. Theoretical
studies, particularly those employing Density Functional Theory (DFT), are crucial for
understanding the molecule's structure-property relationships at a quantum-mechanical level.
Such studies provide insights into its stability, reactivity, and spectroscopic signatures, which
are invaluable for predicting its behavior and guiding experimental work.

This guide focuses on the application of established computational methods to elucidate the
geometric, vibrational, and electronic characteristics of 2-Amino-6-methylbenzonitrile. The
methodologies and data presented are based on studies of analogous benzonitrile derivatives.
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Molecular Structure and Geometry

The initial step in any theoretical investigation is the optimization of the molecular geometry to
find the most stable conformation (the global minimum on the potential energy surface). This is
typically achieved using DFT methods. The molecular structure of 2-Amino-6-
methylbenzonitrile, with the IUPAC name 2-amino-6-methylbenzonitrile, is depicted below.
Its empirical formula is CsHsNz2 and it has a molecular weight of 132.16 g/mol .[1] The melting
point of the compound is reported to be between 127-132 °C.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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